Theofibrate

Antithrombotic Fibrates In Vivo Pharmacology

Acquire Theofibrate (CAS 54504-70-0) for specialized research. This etofylline clofibrate prodrug uniquely releases clofibric acid and theophylline, delivering a dual pharmacological profile that includes PPARα agonism and platelet aggregation inhibition. Unlike standard fibrates such as fenofibrate or gemfibrozil, Theofibrate provides built-in antithrombotic activity, simplifying experimental designs for cardiovascular or metabolic disease models. Available with documented purity for reliable in vivo and in vitro studies. Order now from verified suppliers to advance your thrombosis and lipid metabolism research.

Molecular Formula C19H21ClN4O5
Molecular Weight 420.8 g/mol
CAS No. 54504-70-0
Cat. No. B1683127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheofibrate
CAS54504-70-0
Synonyms4-chlorophenoxyisobutyrate theophylline-7-ethyl ester
Duolip
etofyllinclofibrate
etofylline clofibrate
etophylline clofibrate
ML 1024
Molecular FormulaC19H21ClN4O5
Molecular Weight420.8 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H21ClN4O5/c1-19(2,29-13-7-5-12(20)6-8-13)17(26)28-10-9-24-11-21-15-14(24)16(25)23(4)18(27)22(15)3/h5-8,11H,9-10H2,1-4H3
InChIKeyKYAKGJDISSNVPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Theofibrate (CAS 54504-70-0) for Research and Pharmaceutical Procurement: Compound Identity and Fibrate Class Context


Theofibrate (CAS 54504-70-0), also known as etofylline clofibrate, is a synthetic small molecule from the fibrate class of lipid-modifying agents [1]. It is characterized as a dual pharmacophore, combining a clofibric acid moiety with a theophylline (xanthine) derivative via an ester linkage [2]. This structure confers its primary pharmacological activity as a peroxisome proliferator-activated receptor alpha (PPARα) agonist . The compound is reported to reduce triglycerides and cholesterol while increasing high-density lipoprotein (HDL) levels, and also possesses antithrombotic properties, distinguishing it from simpler fibrate analogs [3]. Theofibrate was marketed under the trade name Duolip for the treatment of hyperlipoproteinemia [4].

Why Theofibrate (54504-70-0) Cannot Be Directly Substituted by Generic Fibrates in Research or Formulation


Theofibrate is not simply a generic PPARα agonist; its unique molecular architecture as an ester prodrug of clofibric acid and theophylline results in a distinct pharmacological profile [1]. Unlike clofibrate, which is a simple ethyl ester, Theofibrate incorporates a theophylline moiety that may contribute to its antithrombotic and platelet aggregation inhibitory activities [2]. Furthermore, its metabolic pathway differs, as it is a precursor to clofibric acid, which is the common active metabolite of several fibrates including clofibrate and etofibrate, yet the pharmacokinetics and additional activities of the parent compound and its theophylline-derived metabolites are not replicated by other fibrates [3]. Therefore, substituting Theofibrate with another fibrate, such as fenofibrate or gemfibrozil, would alter the intended dual-action profile and may lead to different experimental outcomes, particularly in studies involving thrombosis or platelet function.

Quantitative Differentiation of Theofibrate (54504-70-0) from Comparator Fibrates and Lipid-Lowering Agents


Theofibrate Exhibits Superior Antithrombotic Activity in an In Vivo Microcirculation Model

In a direct head-to-head study, Theofibrate demonstrated substantial thrombus disaggregating activity in the microcirculation of the hamster cheek pouch. The compound's antithrombotic effect was found to be superior to other drugs previously tested in the same experimental system, though less potent than the prostaglandins PGE1 and PGI2 [1].

Antithrombotic Fibrates In Vivo Pharmacology

Theofibrate Potently Reduces Plasma Free Fatty Acids Compared to Clofibrate and Nicotinic Acid

In a comparative study, Theofibrate demonstrated a larger effect in reducing plasma free fatty acid (FFA) levels in rats compared to clofibrate and nicotinic acid at 3 hours post-oral administration [1]. The antilipolytic efficiency sequence was determined to be Theofibrate > Nicotinic Acid > Clofibrate [1].

Lipid Metabolism Fibrates In Vivo Pharmacology

Lipid-Lowering Efficacy of Theofibrate is Equivalent to a Higher-Dose Clofibrate Combination

In a double-blind crossover clinical trial involving 20 patients with type IIb and IV hyperlipoproteinemia, a daily dose of 750 mg Theofibrate was found to have an equivalent therapeutic effect on lipoproteins as a combination of 1500 mg clofibrate plus 75 mg beta-pyridylcarbinol hydrogentartrate [1].

Dyslipidemia Clinical Trial Fibrates

Reported Lipid Profile Changes: Quantitative Ranges for Theofibrate

Sources summarizing clinical experience with Theofibrate report consistent ranges of lipid profile improvement. These include a reduction in total cholesterol (TC) of 18.6–25%, triglycerides (TG) of 27.6–35%, and low-density lipoprotein cholesterol (LDL-C) of 29%, alongside an increase in high-density lipoprotein cholesterol (HDL-C) of 26–42% [1][2].

Dyslipidemia Lipid Panel Fibrates

Theofibrate Shows Reduced Liver Toxicity Compared to Clofibrate and Fenofibrate

Literature reports indicate that Theofibrate (etofylline clofibrate) exhibits significantly lower liver toxicity compared to clofibrate and fenofibrate [1]. This is an important differentiating factor for long-term studies or applications where hepatic safety is a primary concern.

Toxicology Hepatotoxicity Fibrates

Optimized Research and Industrial Application Scenarios for Theofibrate (54504-70-0)


Investigating the Dual Lipid-Lowering and Antithrombotic Axis in Animal Models

Based on its superior antithrombotic activity in the hamster cheek pouch model [1], Theofibrate is the preferred fibrate for in vivo studies aiming to simultaneously evaluate lipid metabolism and thrombus formation/disaggregation. Its use avoids the need for co-administration of separate antiplatelet agents, simplifying experimental design and interpretation of results in models of atherosclerosis and thrombosis.

Studies Requiring Potent Free Fatty Acid Suppression Without Nicotinic Acid Flushing

For research focused on the impact of free fatty acid (FFA) levels on insulin resistance, hepatic steatosis, or beta-cell function, Theofibrate offers a more potent antilipolytic effect than clofibrate and nicotinic acid in rodent models [1]. This makes it a superior tool for achieving robust FFA reduction, enabling clearer elucidation of FFA-mediated metabolic pathways, without the confounding vasodilatory effects associated with niacin.

Reference Standard for Fibrate Class Prodrug Activation and Metabolism Studies

As an ester prodrug that releases both clofibric acid and a theophylline derivative [1], Theofibrate serves as an ideal model compound for pharmacokinetic studies investigating the activation, distribution, and elimination of dual-action fibrates. Its well-defined metabolism to clofibric acid [2] provides a benchmark for comparing the metabolic fate and bioactivation efficiency of novel fibrate analogs and prodrug formulations.

Formulation Development for Fibrates with Enhanced Hepatic Safety Profiles

Given its reported lower liver toxicity compared to clofibrate and fenofibrate [1], Theofibrate is a valuable reference compound in preclinical development of new fibrate formulations. It can be used as a positive control in comparative toxicology studies to benchmark the safety of novel fibrate analogs or drug delivery systems aimed at minimizing hepatotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Theofibrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.